TRK Inhibitor 7d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRK Inhibitor 7d is a compound designed to inhibit the activity of tropomyosin receptor kinases (TRKs), which are encoded by the neurotrophic tyrosine receptor kinase genes. These kinases play a crucial role in the development and function of the nervous system. This compound is particularly significant in the treatment of cancers that involve TRK gene fusions, which lead to the constitutive activation of TRK proteins and subsequent uncontrolled cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRK Inhibitor 7d involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these steps include halogenating agents, coupling reagents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TRK Inhibitor 7d undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
TRK Inhibitor 7d has a wide range of scientific research applications:
Mechanism of Action
TRK Inhibitor 7d exerts its effects by binding to the active site of TRK proteins, preventing their interaction with neurotrophins. This inhibition blocks the downstream signaling pathways that promote cell survival, proliferation, and differentiation. The primary molecular targets are the TRKA, TRKB, and TRKC proteins, which are encoded by the neurotrophic tyrosine receptor kinase 1, 2, and 3 genes, respectively .
Comparison with Similar Compounds
TRK Inhibitor 7d is compared with other TRK inhibitors such as larotrectinib, entrectinib, and zurletrectinib. While all these compounds target TRK proteins, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high efficacy in TRK fusion-positive cancers.
Entrectinib: A multi-kinase inhibitor that targets TRK, ROS1, and ALK proteins.
Zurletrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations.
This compound’s uniqueness lies in its potential to provide more effective treatment options for patients with TRK fusion-positive cancers, especially those who have developed resistance to first-generation inhibitors .
Properties
Molecular Formula |
C35H33F3N8O3 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48) |
InChI Key |
BGQOUQWQPRPBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.